molecular formula C5H5ClO2 B1427323 (5-Chlorofuran-2-yl)methanol CAS No. 27230-59-7

(5-Chlorofuran-2-yl)methanol

Cat. No.: B1427323
CAS No.: 27230-59-7
M. Wt: 132.54 g/mol
InChI Key: LPJDISJNCUFJPK-UHFFFAOYSA-N
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Description

(5-Chlorofuran-2-yl)methanol is an organic compound with the molecular formula C5H5ClO2 and a molecular weight of 132.55 g/mol It is a derivative of furan, a heterocyclic compound, and contains a chlorine atom at the 5-position and a hydroxymethyl group at the 2-position of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

(5-Chlorofuran-2-yl)methanol can be synthesized through several methods. One common synthetic route involves the reduction of 5-chloro-2-furaldehyde using sodium tetrahydroborate in methanol at temperatures ranging from 0 to 20°C for approximately 2 hours . This method yields this compound with a high degree of purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis from 5-chloro-2-furaldehyde using sodium tetrahydroborate is scalable and can be adapted for larger-scale production. The reaction conditions are relatively mild, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(5-Chlorofuran-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-chloro-2-furaldehyde or 5-chloro-2-furoic acid.

    Reduction: 5-chlorofuran-2-ylmethanol.

    Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

(5-Chlorofuran-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Chlorofuran-2-yl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways. For example, derivatives of furan compounds have been shown to inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes . The specific interactions and pathways for this compound require further investigation.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-furaldehyde
  • 5-Chloro-2-furoic acid
  • 2-Furancarbaldehyde

Uniqueness

(5-Chlorofuran-2-yl)methanol is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the furan ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

(5-chlorofuran-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO2/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJDISJNCUFJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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